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molecular formula C13H13N3O4S B8491331 Benzoic acid,3-amino-5-(aminosulfonyl)-4-(phenylamino)-

Benzoic acid,3-amino-5-(aminosulfonyl)-4-(phenylamino)-

Cat. No. B8491331
M. Wt: 307.33 g/mol
InChI Key: QGZIZGGFVHCSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971819

Procedure details

A suspension of 4-anilino-3-nitro-5-sulphamyl-benzoic acid (7 g) in water (80 ml) was adjusted to a pH of 9 by the addition of 2N sodium hydroxide or lithium hydroxide, and the resulting solution was hydrogenated at room temperature and 1.1 atmospheres hydrogen pressure after the addition of a palladium-on-carbon catalyst (0.3 g catalyst containing 10% Pd). After the hydrogen uptake had become negligible, the catalyst was removed by filtration, and the 3-amino-4-anilino-5-sulphamyl-benzoic acid was precipitated from the filtrate by addition of 4N hydrochloric acid until the pH was 2.5. After recrystallization from aqueous ethanol and drying in vacuo, the melting point was 251°C.
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[N+:21]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[OH-].[Li+].[H][H]>O.[Pd]>[NH2:21][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])[C:8]=1[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]([OH:14])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
7 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the 3-amino-4-anilino-5-sulphamyl-benzoic acid was precipitated from the filtrate by addition of 4N hydrochloric acid until the pH was 2.5
CUSTOM
Type
CUSTOM
Details
After recrystallization from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1NC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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